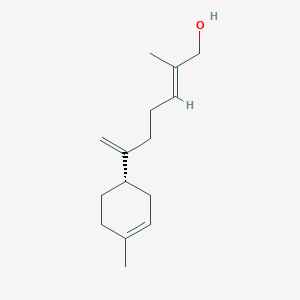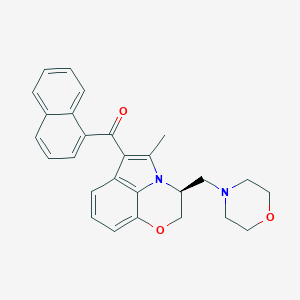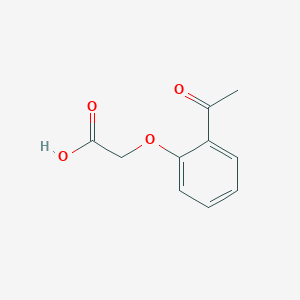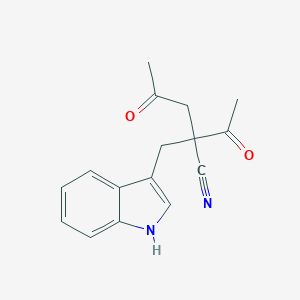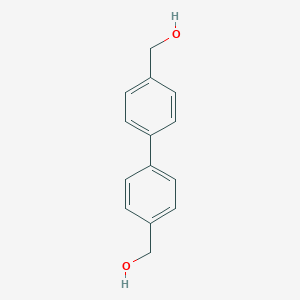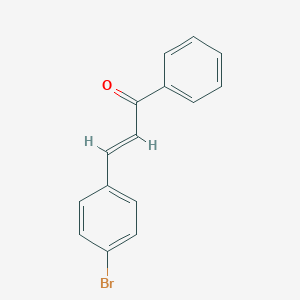
4-Bromochalcon
Übersicht
Beschreibung
4-Bromochalcone is a chemical compound with the molecular formula C15H11BrO . It has an average mass of 287.151 Da and a monoisotopic mass of 285.999329 Da . It is also known by other names such as 3-(4-Bromophenyl)-1-phenyl-2-propen-1-one .
Synthesis Analysis
The synthesis of 4-Bromochalcone can be achieved through a solvent-free aldol condensation reaction . This involves grinding acetophenone with one equivalent of sodium hydroxide and a benzaldehyde derivative (such as 4-bromobenzaldehyde) for ten minutes using a mortar and pestle . The resulting chalcone is then isolated by suction filtration after washing with water .Molecular Structure Analysis
The molecular structure of 4-Bromochalcone consists of two aryl groups (A- and B-rings) linked by an open-chain, three-carbon unit α,β-unsaturated carbonyl system .Chemical Reactions Analysis
The chemical reactions involving 4-Bromochalcone primarily include the solvent-free aldol condensation reactions . The position of the bromine atom has a crucial influence on the degree of substrate conversion by the tested yeast strains .Physical And Chemical Properties Analysis
4-Bromochalcone has a density of 1.4±0.1 g/cm3, a boiling point of 398.3±34.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 64.9±3.0 kJ/mol and a flash point of 79.6±13.0 °C .Wissenschaftliche Forschungsanwendungen
Medizinische Anwendungen Diabetes-Management
4-Bromochalcon, als ein Derivat von Chalconen, könnte potenzielle therapeutische Ziele für die Behandlung von Diabetes haben. Chalcone wurden hinsichtlich ihrer strukturellen und pharmakologischen Perspektive im Zusammenhang mit Diabetes untersucht .
Antioxidative Eigenschaften
Chalcone, einschließlich this compound, sind dafür bekannt, gute antioxidative Eigenschaften zu besitzen. Diese Eigenschaften sind wichtig bei der Gestaltung von Molekülen mit besseren antioxidativen Profilen und könnten zur Entwicklung sichererer entzündungshemmender Mittel führen .
Entzündungshemmende Eigenschaften
Chalcone wurden für ihre entzündungshemmenden Wirkungen anerkannt. This compound könnte hinsichtlich seiner Wirksamkeit bei der Reduzierung von Entzündungen und damit verbundenen Erkrankungen untersucht werden .
Antitumoraktivität
Forschungsergebnisse haben gezeigt, dass Chalcone Antitumor-Eigenschaften aufweisen. This compound könnte durch seine biologische Aktivität zur Entwicklung von Antitumor-Therapien beitragen .
Antibakterielle Anwendungen
Die antibakteriellen Eigenschaften von Chalconen machen sie zu Kandidaten für klinische Anwendungen gegen bakterielle Infektionen. This compound könnte Teil dieses Forschungsgebiets sein .
Neuroprotektive Mittel
Chalcone wurden als potenzielle neuroprotektive Mittel identifiziert. This compound könnte hinsichtlich seiner Fähigkeit, Nervenzellen vor Schäden oder Degeneration zu schützen, untersucht werden .
Hepatoprotektive Wirkungen
Da Chalcone hepatoprotektive Wirkungen gezeigt haben, könnte this compound hinsichtlich seines Potenzials zur Verhinderung von Leberschäden untersucht werden .
Synthese und chemische Anwendungen
Die Synthesemethoden von this compound, wie konventionelle und mikrowellengestützte Methoden, heben seine chemischen Anwendungen bei der Erstellung effizienter Protokolle und Katalysatoren für verschiedene Reaktionen hervor .
Für weitere Details zu jeder Anwendung wären zusätzliche Recherchen und Studien erforderlich.
Safety and Hazards
While specific safety and hazard information for 4-Bromochalcone is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, and dust formation should be prevented .
Zukünftige Richtungen
The future directions for 4-Bromochalcone research could involve exploring its potential as a precursor of sweet substances . Additionally, further studies could focus on the development of green chemistry principles, such as minimizing waste production and increasing atom economy in the synthesis of 4-Bromochalcone .
Wirkmechanismus
Target of Action
4-Bromochalcone is a type of chalcone, a class of compounds known for their diverse biological activities Chalcones are known to interact with a variety of biological targets, including enzymes and receptors involved in inflammation, oxidative stress, and cancer .
Mode of Action
For instance, they can inhibit enzymes, modulate receptor activity, and scavenge free radicals . The α,β-unsaturated carbonyl system in chalcones is biologically active, enabling them to undergo electron transfer reactions .
Biochemical Pathways
Chalcones, including 4-Bromochalcone, are known to affect several biochemical pathways. They are involved in the flavonoid/isoflavonoid biosynthesis pathway and serve as intermediates to the flavonoid family of natural products . They are also known to possess strong antioxidant properties, making them potential candidates against reactive oxygen species .
Pharmacokinetics
The pharmacokinetic properties of chalcones can be influenced by factors such as their chemical structure and the presence of functional groups .
Result of Action
4-Bromochalcone, like other chalcones, is known to exhibit antioxidant and anti-inflammatory properties . It has been shown to have improved antioxidant profiles compared to the unsubstituted parent compound . The para derivative of 4-Bromochalcone exhibits the highest activity among these regioisomers .
Action Environment
The action of 4-Bromochalcone can be influenced by various environmental factors. For instance, the reaction of 4-Bromochalcone is sensitive to excess temperatures . Additionally, the synthesis of 4-Bromochalcone can be performed at room temperature, highlighting its stability under ambient conditions .
Eigenschaften
IUPAC Name |
(E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFARWEWTPMAQHW-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031041 | |
| Record name | 4-Bromochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1774-66-9, 22966-09-2 | |
| Record name | 4-Bromochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022966092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Bromophenyl)-1-phenylprop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMOCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/099C4158DP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structure of 4-Bromochalcone and how is it characterized?
A1: 4-Bromochalcone ((E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one) is an organic compound with the molecular formula C15H11BrO and a molecular weight of 287.15 g/mol. [] Its structure has been determined by X-ray crystallography, revealing a non-centrosymmetric structure with a torsion angle of -16° in the central group and a dihedral angle of 48.4° between the two phenyl rings. [] The conjugated system of the molecule is perturbed. [] Spectroscopic methods like infrared, 1H- and 13C-nuclear magnetic resonance, and mass spectroscopy have also been used to confirm its structure. []
Q2: How does the position of the bromine atom in bromochalcones affect their biotransformation by yeast?
A2: Research indicates that the position of the bromine atom in 2'-hydroxybromochalcones significantly influences the ability of various yeast strains to biotransform them. [] This suggests that even small structural changes can impact the substrate specificity of these microorganisms.
Q3: Can 4-Bromochalcone be synthesized using different methods, and if so, how do they compare?
A3: Yes, 4-Bromochalcone can be synthesized through both conventional and microwave irradiation methods. [] Both methods utilize 4-Bromoacetophenone and benzaldehyde as starting materials in alkaline conditions. [] While the conventional method involves stirring the reaction mixture at room temperature, the microwave irradiation method utilizes a power of 140 watts. [] The study found that both methods resulted in good yields, but the microwave irradiation method significantly reduced the reaction time. []
Q4: Are there any applications of 4-Bromochalcone in material science?
A4: Research suggests that 4-Bromochalcone exhibits potential for nonlinear optical (NLO) applications. [] Comb-like copolymers incorporating 4-Bromochalcone units exhibit molecular mobility, allowing for the alignment of chromophores, which is crucial for second-order NLO properties. [] This opens possibilities for the development of advanced optical materials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

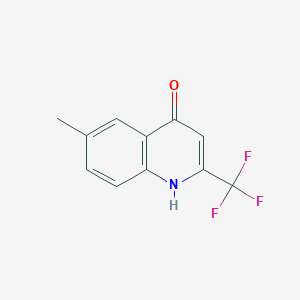
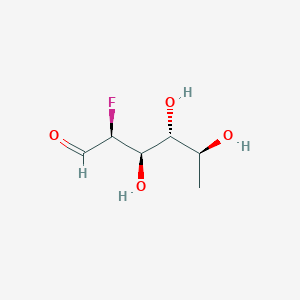
![2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B160616.png)
![Bis[4-(2-hydroxyethoxy)phenyl] sulfone](/img/structure/B160617.png)
